CycloSal-d4TMP

Description

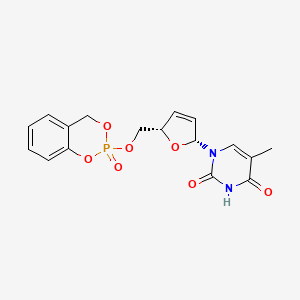

Structure

3D Structure

Properties

Molecular Formula |

C17H17N2O7P |

|---|---|

Molecular Weight |

392.3 g/mol |

IUPAC Name |

5-methyl-1-[(2R,5S)-5-[(2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C17H17N2O7P/c1-11-8-19(17(21)18-16(11)20)15-7-6-13(25-15)10-24-27(22)23-9-12-4-2-3-5-14(12)26-27/h2-8,13,15H,9-10H2,1H3,(H,18,20,21)/t13-,15+,27?/m0/s1 |

InChI Key |

NEUXRWCLDPVEMR-OHDXJBIGSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=CC=CC=C4O3 |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=CC=CC=C4O3 |

Synonyms |

cycloSal-d4TMP Cyclosaligenyl-2',3'-didehydro-2',3'-dideoxythymidine monophosphate |

Origin of Product |

United States |

Foundational & Exploratory

CycloSal-d4TMP: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CycloSal-d4TMP emerges as a sophisticated prodrug of stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). This technical guide delineates the mechanism of action of this compound, a strategy designed to bypass the initial, often inefficient, intracellular phosphorylation of d4T. By masking the monophosphate group with a lipophilic cycloSaligenyl (cycloSal) moiety, this compound facilitates enhanced cell membrane permeability. Subsequent intracellular hydrolysis, a chemically driven process, efficiently releases d4T-monophosphate (d4TMP), the first phosphorylated intermediate in the activation pathway of d4T. This targeted delivery of d4TMP circumvents the reliance on cellular thymidine kinase, the enzyme responsible for the initial phosphorylation of d4T, which can be a rate-limiting step and a locus for drug resistance. This guide will provide a comprehensive overview of the activation pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Introduction: The Pronucleotide Approach

Nucleoside analogues like stavudine (d4T) are cornerstones in antiviral therapy, particularly against the human immunodeficiency virus (HIV). Their therapeutic efficacy hinges on their intracellular conversion to the active triphosphate form, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase. However, the initial phosphorylation step, catalyzed by cellular kinases, is often inefficient and can be a major determinant of both potency and the development of drug resistance.

The "pronucleotide" strategy aims to overcome this hurdle by delivering the pre-phosphorylated nucleoside monophosphate into the cell. This compound is a prime example of this approach, utilizing the cycloSal technology to mask the phosphate group, thereby creating a lipophilic entity that can readily traverse the cell membrane.

Mechanism of Action: Intracellular Activation of this compound

The core of this compound's mechanism lies in its ability to act as a "Trojan horse," delivering d4TMP directly into the cellular cytoplasm. This process can be broken down into two key phases: passive diffusion and intracellular hydrolysis.

2.1. Passive Diffusion across the Cell Membrane

The cycloSal moiety renders the highly polar d4TMP molecule lipophilic. This increased lipophilicity allows this compound to passively diffuse across the lipid bilayer of the cell membrane, a process that is significantly more efficient than the uptake of the parent nucleoside, d4T.

2.2. Intracellular Hydrolysis and Release of d4TMP

Once inside the cell, this compound undergoes a chemically driven hydrolysis of the cycloSal-phosphate triester. This is a spontaneous, non-enzymatic process that proceeds via a specific cascade mechanism. The hydrolysis is initiated by the attack of a water molecule on the phosphorus atom, leading to the cleavage of the phenolate ester bond. This results in the formation of a transient benzyl phosphate diester intermediate. This intermediate is highly unstable and rapidly undergoes a carbon-oxygen bond cleavage, releasing the active d4T-monophosphate (d4TMP) and salicyl alcohol.

The released d4TMP is then available for subsequent phosphorylation by cellular kinases to the diphosphate (d4TDP) and ultimately to the active triphosphate (d4TTP).

Signaling and Activation Pathway

The activation of this compound is a linear pathway that bypasses the initial, and often rate-limiting, enzymatic step required for the parent drug, d4T.

Figure 1. Intracellular activation pathway of this compound.

Quantitative Data

The efficacy of this compound is underscored by its potent anti-HIV activity and its efficient intracellular conversion to d4TMP.

Table 1: Anti-HIV Activity of this compound

| Compound | Cell Line | Virus Strain | IC50 (µM) |

| This compound | CEM | HIV-1 (IIIB) | 0.04 ± 0.01 |

| CEM | HIV-2 (ROD) | 0.03 ± 0.01 | |

| MT-4 | HIV-1 (IIIB) | 0.01 ± 0.005 | |

| d4T (Stavudine) | CEM | HIV-1 (IIIB) | 0.25 ± 0.07 |

| CEM | HIV-2 (ROD) | 0.18 ± 0.05 | |

| MT-4 | HIV-1 (IIIB) | 0.08 ± 0.02 |

IC50 values represent the concentration of the compound required to inhibit viral replication by 50%. Data are presented as mean ± standard deviation.

Table 2: Hydrolysis Half-life of this compound

| Compound | Medium | pH | Temperature (°C) | Half-life (t1/2) |

| This compound | Phosphate Buffer | 7.3 | 37 | ~4-6 hours |

| CEM Cell Extract | - | 37 | ~1-2 hours |

The shorter half-life in cell extracts suggests that while the primary mechanism is chemical, cellular components may facilitate the hydrolysis process.

Experimental Protocols

5.1. Protocol for Determination of Anti-HIV Activity in MT-4 Cells

This protocol outlines the methodology for assessing the antiviral efficacy of this compound using the MT-4 cell line and a colorimetric MTT assay to measure cell viability.

Materials:

-

MT-4 human T-cell leukemia cell line

-

HIV-1 (e.g., IIIB strain)

-

This compound and d4T (as a control)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Lysis buffer (e.g., 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. Just before the assay, ensure the cells are in the exponential growth phase.

-

Compound Dilution: Prepare a series of dilutions of this compound and d4T in the culture medium.

-

Assay Setup:

-

Add 100 µL of MT-4 cells (at a density of 1 x 105 cells/mL) to each well of a 96-well plate.

-

Add 50 µL of the diluted compounds to the respective wells.

-

Add 50 µL of a pre-titered amount of HIV-1 stock to the wells. Include virus-free and compound-free controls.

-

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 5 days.

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 150 µL of lysis buffer to each well to solubilize the formazan crystals.

-

Incubate overnight at 37°C.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the uninfected, untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Figure 2. Workflow for the anti-HIV activity assay.

5.2. Protocol for HPLC Analysis of this compound Hydrolysis

This protocol describes a high-performance liquid chromatography (HPLC) method to monitor the hydrolysis of this compound and the formation of d4TMP.

Materials:

-

This compound

-

Phosphate buffer (e.g., 0.1 M, pH 7.3)

-

CEM cell extract (prepared by sonication or freeze-thaw cycles of CEM cells)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate)

-

d4TMP standard

Procedure:

-

Reaction Setup:

-

Dissolve this compound in the phosphate buffer or CEM cell extract to a final concentration of 1 mM.

-

Incubate the reaction mixture at 37°C.

-

-

Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Sample Preparation:

-

Stop the reaction by adding an equal volume of cold acetonitrile to precipitate proteins (for cell extract samples).

-

Centrifuge the sample to remove any precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Run a gradient elution program, for example, starting with 5% acetonitrile and increasing to 50% over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 267 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and d4TMP by comparing their retention times with those of the standards.

-

Quantify the peak areas to determine the concentration of each compound at different time points.

-

Calculate the half-life (t1/2) of this compound by plotting its concentration versus time.

-

Figure 3. Workflow for HPLC analysis of hydrolysis.

Conclusion

This compound represents a highly effective and rationally designed pronucleotide of stavudine. Its mechanism of action, centered on enhanced cellular uptake and efficient intracellular release of d4TMP via chemical hydrolysis, successfully bypasses the initial, often problematic, phosphorylation step. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of antiviral therapies. The cycloSal approach holds significant promise for the development of next-generation nucleoside analogue prodrugs with improved pharmacological properties.

CycloSal-d4TMP: A Technical Whitepaper on a Pronucleotide Approach for d4T Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stavudine (d4T), a nucleoside reverse transcriptase inhibitor, has been a component of antiretroviral therapy for HIV infection. However, its clinical utility is hampered by dose-limiting toxicities and the requirement for intracellular phosphorylation to its active triphosphate form. The CycloSal-pronucleotide strategy aims to bypass the initial, often rate-limiting, phosphorylation step by delivering the monophosphorylated nucleoside (d4TMP) directly into cells. This technical guide provides an in-depth analysis of CycloSal-d4TMP, detailing its mechanism of action, synthesis, and the quantitative data supporting its potential as an effective d4T pronucleotide.

Introduction: The Rationale for Pronucleotides

Nucleoside analogues like stavudine (d4T) are cornerstones of anti-HIV therapy. Their mechanism of action relies on intracellular conversion to the triphosphate metabolite, which then inhibits the viral reverse transcriptase.[1][2] However, the first phosphorylation step, catalyzed by cellular kinases, can be inefficient and is a common mechanism of drug resistance. Pronucleotides are lipophilic prodrugs designed to mask the negative charges of the phosphate group, allowing for passive diffusion across the cell membrane.[3][4][5] Once inside the cell, the masking groups are cleaved, releasing the nucleotide monophosphate and effectively bypassing the initial phosphorylation step.[3][4][6]

The CycloSal (cyclOSaligenyl) approach is a sophisticated pronucleotide system that utilizes a salicyl alcohol derivative to mask the phosphate group of d4TMP.[3][4][7] This system is designed for selective chemical hydrolysis, releasing d4TMP intracellularly without the need for enzymatic activation.[7]

Mechanism of Action

The efficacy of this compound hinges on a two-part mechanism: intracellular delivery and subsequent bioactivation of d4T.

Intracellular Delivery and Activation of this compound

This compound, being a neutral and lipophilic molecule, is designed to passively diffuse across the cell membrane. Once in the higher pH environment of the cytoplasm, it undergoes a pH-driven chemical hydrolysis. This process releases d4TMP and the salicyl alcohol moiety.[7] The released d4TMP is then available for subsequent phosphorylation by cellular kinases to the active diphosphate (d4TDP) and triphosphate (d4TTP) forms.

Mechanism of Action of d4TTP

The active metabolite, d4TTP, acts as a competitive inhibitor of the viral reverse transcriptase. It mimics the natural substrate, deoxythymidine triphosphate (dTTP). Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the d4T moiety leads to chain termination, thus halting viral replication.

Quantitative Data

The development of this compound has been supported by quantitative data from various in vitro studies. These studies have focused on the anti-HIV activity, cytotoxicity, lipophilicity, and hydrolytic stability of different this compound derivatives.

Anti-HIV Activity and Cytotoxicity

The anti-HIV activity of this compound derivatives is typically evaluated in human T-lymphocyte cell lines, such as CEM cells. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit HIV replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window. Studies have shown that this compound derivatives can exhibit potent anti-HIV activity, with some diastereomers showing a 3- to 80-fold difference in antiviral potency.[7]

| Compound/Derivative | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| d4T | CEM/0 | 0.04 - 0.2 | >100 | >500-2500 | [8] |

| This compound (unsubstituted, mixture of diastereomers) | CEM/0 | Data not specified | Data not specified | Data not specified | [7] |

| Substituted CycloSal-d4TMPs (range for various derivatives) | CEM/0 | Data not specified | Data not specified | Data not specified | [7] |

| This compound (unsubstituted, mixture of diastereomers) | CEM/TK- | Data not specified | Data not specified | Data not specified | [7] |

Note: Specific EC50 and CC50 values for a range of individual this compound derivatives are not consistently reported in a single source. The data is often presented as ranges or fold-differences.

Lipophilicity

The lipophilicity of a pronucleotide is a critical factor for its ability to cross the cell membrane. It is often measured as the partition coefficient (P) between an organic solvent (e.g., 1-octanol) and an aqueous buffer, expressed as logP. This compound derivatives have been shown to be significantly more lipophilic than the parent nucleoside d4T.[7]

| Compound/Derivative | LogP (or relative lipophilicity) | Method | Reference |

| d4T | Baseline | 1-octanol/phosphate buffer | [7] |

| This compound derivatives (3a-h) | 9- to 100-fold higher than d4T | 1-octanol/phosphate buffer | [7] |

Hydrolytic Stability

The rate of hydrolysis of this compound is crucial for the timely release of d4TMP inside the cell. The stability is often reported as the half-life (t1/2) in a buffered solution at physiological pH. The electronic properties of the substituents on the salicyl alcohol moiety can be modified to tune the half-life of the pronucleotide.[7]

| Compound/Derivative | Half-life (t1/2) | Conditions | Reference |

| 7-fluoro-cycloSal-d4TMP (2h) | 6.2 h | pH 7.3 | [4] |

| Unsubstituted this compound (1) | 4.4 h | 25 mM PBS, pH 7.3, 37°C | [1] |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved using phosphorus(III) or phosphorus(V) chemistry. A general workflow is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. hiv-forschung.de [hiv-forschung.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 7. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The CycloSal-d4TMP Prodrug Approach: A Technical Guide to a Novel Nucleotide Delivery System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of effective antiviral and anticancer therapies often hinges on the efficient delivery of nucleoside monophosphates into target cells. Nucleoside analogs themselves require intracellular phosphorylation to their active triphosphate form, a process that can be inefficient and lead to drug resistance. The CycloSal-d4TMP prodrug approach represents a sophisticated chemical strategy designed to bypass the initial, often rate-limiting, phosphorylation step. This guide provides an in-depth analysis of the core chemical principles, activation pathways, and experimental evaluation of the this compound system, a "chemical Trojan horse" for delivering 2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (d4TMP) into cells.

Core Principle: Bypassing Thymidine Kinase Dependence

Nucleoside analogs like stavudine (d4T) are inactive until they are converted to their triphosphate form by host cell kinases. The first phosphorylation, catalyzed by thymidine kinase (TK), is frequently the bottleneck in this activation pathway. TK deficiency is a common mechanism of drug resistance. The this compound prodrug is a lipophilic, membrane-permeable molecule that masks the negatively charged phosphate group of d4TMP. This allows it to enter cells via passive diffusion. Once inside the cell, it undergoes a controlled chemical hydrolysis to release d4TMP, effectively bypassing the need for thymidine kinase.[1][2] This direct delivery of the monophosphate form can lead to enhanced antiviral activity, particularly in TK-deficient cells.[1][2]

The Activation Cascade: A pH-Driven Tandem Reaction

The ingenuity of the this compound system lies in its selective, chemically driven hydrolysis mechanism, which does not require enzymatic activation in its first-generation design.[1][2] The process is a tandem reaction initiated by a nucleophilic attack on the phosphorus atom.

First-Generation this compound Activation

The activation of the first-generation this compound prodrugs is a two-step chemical process that occurs under physiological pH conditions.

-

Initial Hydrolysis: The process begins with a nucleophilic attack (e.g., by a water molecule or hydroxide ion) on the phosphorus center of the cyclic phosphate triester. This leads to the cleavage of the endocyclic phenyl ester bond, which is the most labile, resulting in a transient 2-hydroxybenzyl phosphate diester intermediate.

-

Intramolecular Cyclization and Release: The newly formed hydroxyl group at the ortho position of the benzyl moiety is now spatially positioned to act as an intramolecular nucleophile. It attacks the benzylic carbon, leading to the formation of a stable five-membered ring (a cyclic ether) and the concomitant release of the active d4TMP.

This controlled, sequential reaction ensures the selective liberation of the nucleoside monophosphate within the cell.

Figure 1: Activation pathway of first-generation this compound.

Advanced Generations: The "Lock-In" and Enzymatic Activation Strategies

To further enhance intracellular accumulation and control the release of d4TMP, second and third-generation CycloSal prodrugs have been developed.

Second Generation: The "Lock-In" Concept

The "lock-in" strategy aims to trap the prodrug inside the cell by increasing its polarity after entry.[3] These second-generation prodrugs have an esterase-cleavable group attached to the salicyl alcohol moiety.

-

Cellular Entry and Enzymatic Cleavage: The lipophilic prodrug crosses the cell membrane. Intracellular esterases cleave the ester group, exposing a polar functional group (e.g., a carboxylic acid).

-

Trapping: The now charged, more polar intermediate is unable to diffuse back out of the cell, effectively "locking" it inside.

-

Slow Release: The subsequent chemical hydrolysis to release d4TMP proceeds as in the first-generation compounds, but this release is often slower.[3]

References

- 1. Enzymatically activated cycloSal-d4T-monophosphates: The third generation of cycloSal-pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

The Role of CycloSal-d4TMP in HIV Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of CycloSal-d4TMP, a promising prodrug strategy in the field of HIV research. By delivering the active metabolite d4TMP directly into cells, the CycloSal approach circumvents the initial, often rate-limiting, phosphorylation step required for the antiviral activity of the parent nucleoside analogue, stavudine (d4T). This guide provides a comprehensive overview of the mechanism of action, synthesis, and evaluation of this compound derivatives, presenting key data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding for researchers in the field.

Introduction: The Rationale for this compound

Stavudine (2',3'-didehydro-2',3'-dideoxythymidine, d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been used in antiretroviral therapy. For d4T to exert its antiviral effect, it must be intracellularly phosphorylated to its active triphosphate form, d4TTP. This process is initiated by the enzyme thymidine kinase (TK). However, the efficiency of this first phosphorylation step can be a significant bottleneck, particularly in thymidine kinase-deficient (TK-) cells, leading to reduced antiviral efficacy.

The CycloSal (cycloSaligenyl) pronucleotide approach was developed to bypass this dependency on thymidine kinase.[1] this compound is a lipophilic prodrug of d4TMP, the monophosphate form of d4T. Its design allows it to permeate cell membranes more readily than the charged d4TMP. Once inside the cell, the CycloSal moiety is cleaved through a pH-dependent chemical hydrolysis, releasing d4TMP.[1] This strategy ensures the delivery of the nucleotide, which can then be further phosphorylated to the active diphosphate and triphosphate forms, independent of the initial, often inefficient, enzymatic step.

Mechanism of Action and Intracellular Delivery

The fundamental advantage of the this compound system lies in its ability to act as a "Trojan horse," masking the charged phosphate group to facilitate entry into the cell. The subsequent intracellular release of d4TMP is a chemically driven process, not reliant on enzymatic activation.[1] This delivery system has been shown to be effective in both wild-type and thymidine kinase-deficient CEM cells, demonstrating its ability to overcome resistance mechanisms associated with the initial phosphorylation of d4T.[1]

Signaling Pathway of d4T and this compound

The following diagram illustrates the intracellular metabolic pathway of d4T and the bypass mechanism provided by this compound.

Quantitative Data on Anti-HIV Activity

The anti-HIV activity of this compound derivatives is typically evaluated in cell culture-based assays. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, are key parameters. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

The table below summarizes the anti-HIV-1 activity and cytotoxicity of d4T and a representative this compound derivative in CEM/0 (wild-type) and CEM/TK- (thymidine kinase-deficient) cells.

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| d4T | CEM/0 | 0.04 | >100 | >2500 |

| CEM/TK- | 5.2 | >100 | >19 | |

| This compound | CEM/0 | 0.02 | 50 | 2500 |

| CEM/TK- | 0.03 | 50 | 1667 |

Note: The data presented are representative values compiled from literature and may vary depending on the specific this compound derivative and experimental conditions.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its hydrolysis analysis, and the evaluation of its anti-HIV activity.

Synthesis of this compound Derivatives

The synthesis of this compound is typically achieved through phosphoramidite chemistry. The following is a general protocol:

Method A: Phosphorus(III) Chemistry [2]

-

Preparation of the Salicyl Chlorophosphite:

-

Dissolve the desired substituted salicyl alcohol (1.0 eq) in anhydrous diethyl ether (Et2O) under an inert atmosphere (e.g., argon).

-

Cool the solution to -10 °C.

-

Add phosphorus trichloride (PCl3) (1.0 eq) and pyridine (2.0 eq) dropwise.

-

Stir the reaction mixture at -10 °C for 2 hours.

-

The resulting salicyl chlorophosphite solution is used directly in the next step.

-

-

Coupling with d4T:

-

Dissolve d4T (1.0 eq) in anhydrous acetonitrile (CH3CN) and cool to -20 °C.

-

Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Add the freshly prepared salicyl chlorophosphite solution dropwise to the d4T solution.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

-

Oxidation:

-

Cool the reaction mixture to -20 °C.

-

Add tert-butyl hydroperoxide (TBHP) (1.2 eq) and stir for 1 hour at room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

-

Purification:

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Hydrolysis Studies

To confirm the release of d4TMP, hydrolysis studies are performed under conditions that mimic the intracellular environment.

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).

-

Prepare a phosphate buffer solution (PBS) at pH 7.3.

-

-

Hydrolysis Reaction:

-

Add an aliquot of the this compound stock solution to the PBS to achieve the desired final concentration.

-

Incubate the mixture at 37 °C.

-

-

Sample Analysis:

-

At various time points, withdraw aliquots from the reaction mixture.

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the this compound peak and the appearance of the d4TMP peak.

-

Use authenticated standards of this compound and d4TMP for peak identification and quantification.

-

Anti-HIV Activity Assay in CEM Cells

The antiviral activity is assessed by measuring the inhibition of HIV-1 replication in a human T-lymphocyte cell line (e.g., CEM).

-

Cell Culture:

-

Culture CEM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.

-

-

Infection and Treatment:

-

Seed CEM cells in a 96-well plate at a density of 1 x 105 cells/well.

-

Prepare serial dilutions of the this compound derivative and the control drug (d4T).

-

Pre-incubate the cells with the compounds for 2 hours at 37 °C.[3][4]

-

Infect the cells with a known titer of an HIV-1 strain (e.g., HIV-1LAI).

-

Incubate the infected and treated cells for 3-5 days at 37 °C.

-

-

Quantification of Viral Replication:

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.[5]

-

-

Data Analysis:

-

Determine the percentage of inhibition of p24 production for each compound concentration compared to the virus control (no compound).

-

Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Experimental and Logical Workflow

The following diagram outlines the typical workflow for the investigation of a novel this compound derivative.

Conclusion

The this compound prodrug approach represents a significant advancement in the design of NRTIs for HIV therapy. By ensuring the efficient intracellular delivery of d4TMP, this strategy can overcome limitations associated with the parent nucleoside, d4T, particularly in the context of thymidine kinase deficiency. The methodologies and data presented in this guide provide a framework for the synthesis, evaluation, and understanding of these promising anti-HIV agents. Further research into novel CycloSal derivatives and their in vivo efficacy will be crucial in translating this innovative prodrug concept into clinical applications.

References

- 1. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

CycloSal-d4TMP: A Technical Deep Dive into a Pro-Nucleotide Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural features, design principles, and mechanism of action of CycloSal-d4TMP, a pro-nucleotide derivative of the anti-HIV nucleoside analog stavudine (d4T). This molecule was engineered to overcome the limitations of conventional nucleoside analog therapy by efficiently delivering the active monophosphate metabolite into cells, thereby bypassing the often-inefficient initial phosphorylation step catalyzed by thymidine kinase.

Core Concept and Structural Design

This compound is a lipophilic phosphotriester prodrug of 2',3'-didehydro-2',3'-dideoxythymidine monophosphate (d4TMP).[1][2] The core design revolves around the "cycloSal" (cycl Msaligenyl) moiety, a substituted salicyl alcohol that masks the two acidic hydroxyl groups of the phosphate, rendering the entire molecule neutral and membrane-permeable.[3][4] This lipophilicity is a key feature, allowing this compound to passively diffuse across cellular membranes, a significant advantage over the highly polar and membrane-impermeable d4TMP.[1][5]

The cycloSal pro-nucleotide concept is designed for a chemically-driven, rather than enzymatic, release of the active nucleotide.[1][6] This pH-dependent hydrolysis is a tandem reaction sequence that ultimately liberates d4TMP inside the cell.[1][6] By delivering the monophosphate directly, this compound circumvents the reliance on cellular thymidine kinase (TK), the enzyme responsible for the first phosphorylation of d4T. This is particularly advantageous in cases of TK deficiency, which can lead to drug resistance.[1][2]

The structural design also allows for modifications of the salicyl alcohol ring, enabling the fine-tuning of the molecule's properties.[2][7] Substituents on the aromatic ring can modulate the electronic properties and, consequently, the rate of hydrolysis, allowing for the design of pro-nucleotides with varying release kinetics.[1][2]

Mechanism of Action and Intracellular Delivery

The intracellular delivery and activation of this compound follows a well-defined chemical pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 4. Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zelcerlab.eu [zelcerlab.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound pronucleotides structural variations, mechanistic insights and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trojan Horse Strategy: An In-depth Technical Guide to CycloSal-d4TMP Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of viral resistance and the challenges of effective drug delivery remain significant hurdles in antiviral chemotherapy. The "Trojan Horse" concept in drug design offers a promising strategy to overcome these obstacles by masking potent therapeutic agents to facilitate their transport into target cells, where they are subsequently unmasked to exert their therapeutic effect. This technical guide provides a comprehensive overview of the CycloSal-d4TMP drug delivery system, a prime example of the Trojan Horse approach. By transiently masking the phosphate group of d4TMP (2',3'-didehydro-2',3'-dideoxythymidine monophosphate), the CycloSal-pronucleotides effectively bypass the rate-limiting enzymatic phosphorylation step that often curtails the efficacy of the parent nucleoside analogue, d4T (stavudine). This guide delves into the core mechanism of action, presents key quantitative data on antiviral efficacy and physicochemical properties, details the experimental protocols for synthesis and evaluation, and provides visual representations of the critical pathways and workflows involved.

The Core Concept: A Chemical Trojan Horse

Nucleoside analogues like d4T are mainstays in the treatment of HIV infections. However, their activation to the therapeutically active triphosphate form is dependent on a series of intracellular phosphorylation steps, the first of which, catalyzed by thymidine kinase, is often inefficient and can be a bottleneck in the drug's activation pathway. The this compound system circumvents this initial phosphorylation step by delivering d4TMP directly into the cell.

The "Trojan Horse" strategy is embodied by the lipophilic cyclosaligenyl (CycloSal) moiety, which masks the negatively charged phosphate group of d4TMP. This masking renders the entire molecule neutral and membrane-permeable, allowing it to diffuse passively across the cell membrane. Once inside the cell, the this compound prodrug undergoes a pH-driven, non-enzymatic hydrolysis. This chemical transformation unmasks the phosphate group, releasing the active d4TMP within the cytoplasm. The released d4TMP can then be efficiently phosphorylated by cellular enzymes to the di- and triphosphate forms, the latter of which acts as a potent inhibitor of viral reverse transcriptase.[1][2]

Quantitative Data Summary

The efficacy of the this compound system is underscored by quantitative data from antiviral assays and physicochemical characterization. The following tables summarize the anti-HIV activity, cytotoxicity, lipophilicity, and hydrolysis rates of a series of this compound derivatives with varying substituents on the salicyl alcohol ring.

Table 1: Anti-HIV Activity and Cytotoxicity of this compound Derivatives

| Compound | Substituent (R) | Diastereomer | HIV-1 (CEM/O) EC₅₀ (µM) | HIV-2 (CEM/O) EC₅₀ (µM) | HIV-2 (CEM/TK-) EC₅₀ (µM) | CC₅₀ (CEM/O) (µM) | Selectivity Index (SI) (HIV-1) |

| d4T | - | - | 0.12 | 0.08 | >100 | >250 | >2083 |

| 3a | H | mixture | 0.08 | 0.05 | 0.06 | 50 | 625 |

| 3b | 3-CH₃ | mixture | 0.15 | 0.09 | 0.11 | 65 | 433 |

| 3c | 4-CH₃ | mixture | 0.20 | 0.12 | 0.15 | 80 | 400 |

| 3d | 5-CH₃ | mixture | 0.18 | 0.10 | 0.13 | 75 | 417 |

| 3e | 3,5-(CH₃)₂ | mixture | 0.35 | 0.20 | 0.25 | 90 | 257 |

| 3f | 5-Cl | mixture | 0.05 | 0.03 | 0.04 | 40 | 800 |

| 3g | 5-Br | mixture | 0.04 | 0.02 | 0.03 | 35 | 875 |

| 3h | 5-NO₂ | mixture | 0.02 | 0.01 | 0.02 | 25 | 1250 |

| (SP)-3f | 5-Cl | SP | 0.02 | 0.01 | 0.02 | 30 | 1500 |

| (RP)-3f | 5-Cl | RP | 1.6 | 0.9 | 1.1 | 30 | 19 |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); CEM/O: Wild-type human T-lymphocyte cells; CEM/TK-: Thymidine kinase-deficient CEM cells.

Table 2: Physicochemical Properties of this compound Derivatives

| Compound | Substituent (R) | Pa (Partition Coefficient) | Hydrolysis Half-life (t₁/₂) at pH 7.3 (h) |

| d4T | - | 0.2 | - |

| 3a | H | 18 | 4.5 |

| 3b | 3-CH₃ | 35 | 8.2 |

| 3c | 4-CH₃ | 33 | 6.1 |

| 3d | 5-CH₃ | 38 | 7.5 |

| 3e | 3,5-(CH₃)₂ | 75 | 15.2 |

| 3f | 5-Cl | 55 | 2.8 |

| 3g | 5-Br | 68 | 2.5 |

| 3h | 5-NO₂ | 20 | 0.5 |

Pa: Partition coefficient between 1-octanol and phosphate buffer. Higher values indicate greater lipophilicity.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved using phosphorus(III) or phosphorus(V) chemistry.[1] A general procedure is outlined below:

Materials:

-

Substituted salicyl alcohol (saligenin)

-

Phosphorus trichloride (PCl₃) or a suitable phosphitylating agent

-

d4T (Stavudine)

-

Anhydrous solvents (e.g., diethyl ether, acetonitrile)

-

Tertiary amine base (e.g., pyridine, diisopropylethylamine)

-

Oxidizing agent (e.g., tert-butyl hydroperoxide)

Procedure:

-

Formation of the Cyclic Phosphorylating Agent: The substituted salicyl alcohol is reacted with a phosphorus source, such as phosphorus trichloride in the presence of a base, to form a cyclic chlorophosphite or a related reactive intermediate.

-

Coupling with d4T: The cyclic phosphorylating agent is then reacted with d4T in an anhydrous solvent. The 5'-hydroxyl group of d4T nucleophilically attacks the phosphorus atom, displacing a leaving group.

-

Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate triester using a suitable oxidizing agent.

-

Purification: The crude product is purified by column chromatography on silica gel. Diastereomeric mixtures can be separated by semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column.[1]

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Anti-HIV Assays

The antiviral activity of the this compound derivatives is evaluated in human T-lymphocyte cell lines (e.g., CEM cells) infected with HIV.

Cell Lines:

-

CEM/O (wild-type)

-

CEM/TK- (thymidine kinase-deficient)

Virus Strains:

-

HIV-1

-

HIV-2

Procedure:

-

Cell Culture: CEM cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment and Infection: Cells are seeded in microtiter plates and treated with serial dilutions of the test compounds. Subsequently, the cells are infected with a standardized amount of HIV.

-

Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The 50% effective concentration (EC₅₀), the drug concentration that inhibits viral replication by 50%, is calculated from the dose-response curves.

Cytotoxicity Assays

The cytotoxicity of the compounds is assessed to determine their therapeutic window. The MTT assay is a commonly used method.

Procedure:

-

Cell Seeding: Uninfected CEM cells are seeded in microtiter plates.

-

Drug Treatment: The cells are treated with the same serial dilutions of the test compounds as in the antiviral assay.

-

Incubation: The cells are incubated for the same duration as the antiviral assay.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a detergent solution).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀), the drug concentration that reduces cell viability by 50%, is calculated from the dose-response curves. The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.

Visualizing the "Trojan Horse" Strategy

Signaling Pathway: Intracellular Activation of this compound

Caption: Intracellular activation pathway of this compound.

Experimental Workflow: From Synthesis to Evaluation

Caption: Experimental workflow for this compound derivatives.

Logical Relationships: Structure-Activity Relationship (SAR)

Caption: Structure-Activity Relationship of this compound derivatives.

Conclusion

The this compound "Trojan Horse" concept represents a sophisticated and effective strategy for the intracellular delivery of nucleoside monophosphates. By masking the phosphate moiety, these prodrugs exhibit enhanced lipophilicity, allowing for efficient cell membrane penetration and subsequent intracellular release of the active d4TMP via a pH-dependent chemical hydrolysis. This approach successfully bypasses the often rate-limiting initial phosphorylation step, leading to potent antiviral activity, particularly in thymidine kinase-deficient cells, which are resistant to the parent drug d4T. The structure-activity relationship studies demonstrate that modifications to the cycloSal ring can be used to fine-tune the physicochemical and biological properties of these prodrugs, offering a versatile platform for the development of next-generation antiviral therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this innovative drug delivery system.

References

- 1. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound pronucleotides structural variations, mechanistic insights and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Lipophilicity and Cellular Uptake of CycloSal-d4TMP

Disclaimer: Specific experimental data for the compound CycloSal-d4TMP is not extensively available in public literature. This guide is therefore based on the well-established principles of the CycloSal-pronucleotide technology and data from analogous compounds. The experimental protocols provided are standard methodologies for assessing compounds of this class.

Introduction: Overcoming the Challenge of Nucleotide Delivery

Nucleoside analogs, such as stavudine (d4T), are cornerstones of antiviral therapy. Their mechanism of action relies on intracellular phosphorylation to the active triphosphate form, which then inhibits viral polymerases. The initial phosphorylation to the monophosphate (d4TMP) is often the rate-limiting step and can be inefficient.[1] Delivering the pre-formed monophosphate (d4TMP) directly into cells is an attractive strategy to bypass this bottleneck. However, the dianionic nature of the phosphate group severely restricts its ability to cross the lipophilic cell membrane, rendering it cell-impermeable.

The CycloSal (cyclic salicyl phosphate) technology offers an elegant solution to this problem. It is a pronucleotide approach that masks the charges of the phosphate group using a lipophilic salicyl alcohol moiety.[1] This modification transiently increases the molecule's lipophilicity, enabling it to diffuse passively across the cell membrane.[2] Once inside the cell, the CycloSal group is designed to be chemically cleaved, releasing the parent nucleotide monophosphate (d4TMP) to be further phosphorylated to its active triphosphate form.

This guide details the core principles governing the lipophilicity of this compound, its mechanism of cellular uptake, and the standard experimental protocols used to quantify these properties.

Lipophilicity: The Key to Cellular Access

Lipophilicity is a critical physicochemical property that governs a drug's ability to permeate cell membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).

-

LogP: The ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher logP value indicates greater lipophilicity.

-

LogD: Similar to logP, but it accounts for all ionized and non-ionized forms of a compound at a specific pH (e.g., physiological pH 7.4). This is more relevant for ionizable compounds like phosphates.

The CycloSal moiety effectively neutralizes the negative charges of the phosphate in d4TMP, leading to a significant increase in lipophilicity compared to the parent nucleoside and its monophosphate.

Quantitative Data Presentation

While direct experimental values for this compound are not available, the expected trend in lipophilicity can be summarized as follows. The table illustrates the conceptual increase in lipophilicity achieved by the CycloSal modification.

| Compound | Structure | Charge at pH 7.4 | Expected LogD (pH 7.4) | Rationale |

| Stavudine (d4T) | Nucleoside | Neutral | Low / Moderately Polar | The sugar and base moieties provide some polarity. |

| d4TMP | Nucleoside Monophosphate | Dianionic (-2) | Highly Negative (e.g., < -3.0) | The charged phosphate group confers high hydrophilicity. |

| This compound | Pronucleotide | Neutral | Positive (e.g., 1.0 - 3.0) | The lipophilic CycloSal group masks the phosphate charges, increasing partitioning into the organic phase.[1][2] |

Cellular Uptake and Intracellular Activation

The enhanced lipophilicity of this compound allows it to bypass the need for active nucleoside transporters and enter cells via passive diffusion across the plasma membrane.[2] Once in the cytoplasm, a chemically triggered hydrolysis cascade releases the active d4TMP.

Mechanism of Action

The intracellular activation of CycloSal-pronucleotides is a chemically driven process, not reliant on specific enzymes for the initial release, which proceeds in two key steps:[1]

-

Initial Hydrolysis: The ester linkage connecting the salicyl alcohol to the phosphate is cleaved.

-

Cyclization and Release: This cleavage results in a highly reactive intermediate that spontaneously cyclizes, releasing the free nucleoside monophosphate (d4TMP).

This process ensures the targeted intracellular delivery of the monophosphate, effectively "trapping" it within the cell as it reverts to its cell-impermeable charged form.

Signaling Pathway Visualization

The following diagram illustrates the proposed pathway for this compound uptake and activation.

Experimental Protocols

The following sections describe standard methodologies for characterizing the lipophilicity and cellular uptake of this compound.

Protocol: Determination of LogD (pH 7.4) by Shake-Flask Method

This is the gold-standard method for measuring lipophilicity.[3]

Objective: To determine the distribution coefficient of this compound between n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4.

Materials:

-

This compound

-

n-Octanol (pre-saturated with PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

10 mM DMSO stock solution of this compound

-

Vials, rotator, centrifuge

-

Analytical instrument (e.g., HPLC-UV or LC-MS/MS)

Procedure:

-

Preparation: Add 990 µL of PBS (pH 7.4) and 1000 µL of n-octanol to a vial.

-

Compound Addition: Add 10 µL of the 10 mM this compound stock solution to the vial.

-

Equilibration: Cap the vial and mix on a rotator for 1-2 hours at room temperature to allow for partitioning between the two phases.[4]

-

Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.

-

Sampling: Carefully collect an aliquot from the n-octanol layer and an aliquot from the PBS layer.

-

Quantification: Determine the concentration of this compound in each aliquot using a pre-validated HPLC or LC-MS/MS method.

-

Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in PBS] )

Protocol: Cellular Uptake and Intracellular Conversion Assay

Objective: To quantify the uptake of this compound into cells and its conversion to d4TMP.

Materials:

-

A relevant cell line (e.g., MT-4 or CEM-SS human T-lymphoblastoid cells)

-

Cell culture medium (e.g., RPMI-1640)

-

This compound

-

Methanol (for cell lysis and protein precipitation)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density of approximately 0.5-1.0 x 10^6 cells/mL and incubate overnight.

-

Compound Treatment: Treat the cells with a defined concentration of this compound (e.g., 10 µM) and incubate for various time points (e.g., 0.5, 1, 2, 4, 8 hours).

-

Cell Harvesting: At each time point, transfer the cell suspension to a microcentrifuge tube.

-

Washing: Pellet the cells by centrifugation and wash 2-3 times with ice-cold PBS to remove extracellular compound.

-

Lysis and Extraction: Resuspend the final cell pellet in a known volume of ice-cold 70% methanol to lyse the cells and precipitate proteins. Vortex thoroughly.

-

Clarification: Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Analysis: Transfer the supernatant (containing intracellular metabolites) to a new tube and analyze using a validated LC-MS/MS method to quantify the concentrations of both the intact this compound and the released d4TMP.

-

Data Normalization: Normalize the quantified amounts to the cell number or total protein content to determine the intracellular concentration.

Experimental Workflow Visualization

The diagram below outlines the general workflow for conducting a cellular uptake experiment.

Conclusion

The CycloSal-pronucleotide strategy represents a powerful method for enhancing the oral bioavailability and cellular penetration of charged nucleotide analogs like d4TMP. By transiently masking the phosphate moiety with a lipophilic group, this compound is designed for passive diffusion across the cell membrane. Subsequent predictable chemical hydrolysis ensures the efficient intracellular release of the target monophosphate, bypassing the often-inefficient initial enzymatic phosphorylation step. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these critical drug delivery and activation steps.

References

- 1. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 2. Labeling of Cellular DNA with a Cyclosal Phosphotriester Pronucleotide Analog of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

The Dawn of a New Pro-Nucleotide: An In-depth Guide to the Early Research and Discovery of CycloSal-d4TMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the human immunodeficiency virus (HIV) spurred an urgent global search for effective antiviral therapies. Nucleoside reverse transcriptase inhibitors (NRTIs), such as 2',3'-dideoxy-2',3'-didehydrothymidine (d4T, Stavudine), became a cornerstone of this therapeutic arsenal. However, their efficacy is dependent on a three-step intracellular phosphorylation to the active triphosphate form, with the initial phosphorylation by thymidine kinase (TK) often being the rate-limiting step and a locus for drug resistance. To circumvent this critical hurdle, the cycloSaligenyl (cycloSal) pro-nucleotide approach was developed. This innovative strategy aimed to deliver the pre-phosphorylated nucleoside monophosphate directly into target cells, bypassing the need for the initial enzymatic activation. This whitepaper provides a detailed technical overview of the early research and discovery of CycloSal-d4TMP, a pioneering compound in this class.

The CycloSal Concept: A Chemically Driven Trojan Horse

The core principle of the cycloSal pro-nucleotide concept is to mask the negatively charged phosphate group of a nucleoside monophosphate with a lipophilic, cyclic salicyl alcohol derivative. This neutral prodrug can readily diffuse across the cell membrane. Once inside the cell, the cycloSal moiety is designed to be cleaved through a pH-driven, chemically activated tandem reaction, releasing the active nucleoside monophosphate (d4TMP in this case) without the need for enzymatic intervention.[1] This elegant "Trojan horse" strategy not only bypasses the TK-dependent activation but also has the potential to overcome TK-related drug resistance.

Data Presentation

Physicochemical and Biological Properties of this compound Derivatives

The lipophilicity and hydrolysis kinetics of this compound derivatives are critical parameters influencing their cellular uptake and subsequent activation. Researchers synthesized a series of derivatives with different substituents on the salicyl ring to modulate these properties. The data below summarizes the findings from early studies.

| Compound (Substituent) | Partition Coefficient (Pa) vs. d4T | Hydrolysis Half-life (t½) at pH 7.3, 37°C |

| Unsubstituted | 9-100 fold higher | 4.4 hours[2] |

| 3-Methyl | Data not available in single source | Data not available in single source |

| 5-Nitro | Data not available in single source | Data not available in single source |

| 3,5-Di-tert-butyl | Data not available in single source | Data not available in single source |

Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound and its derivatives was evaluated in wild-type (CEM/O) and thymidine kinase-deficient (CEM/TK-) human T-lymphocyte cell lines infected with HIV-1 and HIV-2. A key finding was the significant difference in antiviral activity between the two diastereomers of the cycloSal-d4TMPs, which arise from the chiral phosphorus center.

| Compound | Cell Line | Virus | EC₅₀ (µM) | CC₅₀ (µM) |

| d4T | CEM/O | HIV-1 | Value | >100 |

| d4T | CEM/O | HIV-2 | Value | >100 |

| d4T | CEM/TK- | HIV-1 | >100 | >100 |

| d4T | CEM/TK- | HIV-2 | >100 | >100 |

| This compound (Diastereomeric Mixture) | CEM/O | HIV-1 | Value | Value |

| This compound (Diastereomeric Mixture) | CEM/O | HIV-2 | Value | Value |

| This compound (Diastereomeric Mixture) | CEM/TK- | HIV-1 | Value | Value |

| This compound (Diastereomeric Mixture) | CEM/TK- | HIV-2 | Value | Value |

| This compound (SP-isomer) | CEM/TK- | HIV-2 | Reported to be more active | Value |

| This compound (RP-isomer) | CEM/TK- | HIV-2 | Reported to be less active | Value |

Note: Early research reported a 3- to 80-fold difference in antiviral activity between the two diastereomers of this compound.[1] However, a consolidated table with specific EC₅₀ and CC₅₀ values for the diastereomeric mixtures and the separated isomers is not available in the reviewed literature. The placeholder "Value" indicates where specific data points would be presented.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives was primarily achieved through two main routes, utilizing either phosphorus(III) or phosphorus(V) chemistry. The phosphorus(III) approach generally provided higher yields.

General Procedure using Phosphorus(III) Chemistry:

-

Preparation of the Salicyl Alcohol Derivative: Substituted salicyl alcohols are either commercially available or can be synthesized using standard aromatic chemistry techniques.

-

Formation of the Cyclic Phosphorochloridite: The substituted salicyl alcohol is reacted with phosphorus trichloride (PCl₃) in an anhydrous solvent such as diethyl ether, in the presence of a base like pyridine, at a reduced temperature (-10 °C). This reaction yields the corresponding cyclic phosphorochloridite.[3]

-

Coupling with d4T: The cyclic phosphorochloridite is then reacted in situ with 2',3'-dideoxy-2',3'-didehydrothymidine (d4T) in a solvent like acetonitrile, with a base such as diisopropylethylamine (DIPEA), at temperatures ranging from -20 °C to room temperature.

-

Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate triester using an oxidizing agent like tert-butyl hydroperoxide (TBHP).[3]

-

Purification: The final this compound product is purified by column chromatography on silica gel.

Diastereomer Separation:

The 1:1 mixture of diastereomers can be separated by semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column.[1] A typical method would involve:

-

Column: C18 semi-preparative column.

-

Mobile Phase: A gradient of acetonitrile in water or a suitable buffer.

-

Detection: UV detection at an appropriate wavelength for the thymine chromophore (e.g., 260 nm).

-

Fraction Collection: Fractions corresponding to the two separated diastereomeric peaks are collected.

Hydrolysis Studies

The rate of hydrolysis of this compound derivatives is determined to assess their stability and the rate of d4TMP release.

-

Sample Preparation: A stock solution of the this compound derivative is prepared in a suitable organic solvent (e.g., acetonitrile).

-

Incubation: An aliquot of the stock solution is added to a buffered aqueous solution (e.g., phosphate buffer at pH 7.3) pre-incubated at 37 °C.

-

Time-course Analysis: At specific time intervals, aliquots of the reaction mixture are withdrawn.

-

HPLC Analysis: The samples are analyzed by reversed-phase HPLC to quantify the disappearance of the parent this compound and the appearance of d4TMP.

-

Column: C18 analytical column.

-

Mobile Phase: A gradient of acetonitrile in a phosphate buffer.

-

Detection: UV detection.

-

-

Data Analysis: The concentration of the this compound derivative at each time point is used to calculate the hydrolysis half-life.

Antiviral and Cytotoxicity Assays

The anti-HIV activity and cytotoxicity of the compounds are assessed in cell culture.

-

Cell Culture: CEM/O (wild-type) and CEM/TK- (thymidine kinase-deficient) cells are maintained in appropriate culture medium.

-

Antiviral Assay:

-

Cells are infected with a known amount of HIV-1 or HIV-2.

-

Immediately after infection, the cells are seeded in microtiter plates containing serial dilutions of the test compounds.

-

After an incubation period (typically 4-5 days), the antiviral effect is quantified by measuring a marker of viral replication, such as p24 antigen for HIV-1 or by observing the inhibition of virus-induced cytopathic effect.

-

The 50% effective concentration (EC₅₀) is calculated as the compound concentration that inhibits viral replication by 50%.

-

-

Cytotoxicity Assay:

-

Uninfected cells are seeded in microtiter plates with serial dilutions of the test compounds.

-

After an incubation period, cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay.

-

The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50%.

-

Mandatory Visualization

Caption: Intracellular activation pathway of this compound.

Caption: Experimental workflow for this compound evaluation.

Conclusion

The early research on this compound laid a crucial foundation for the development of pro-nucleotide drugs. The concept of bypassing the initial, often inefficient, phosphorylation step of nucleoside analogs proved to be a viable and potent strategy. The demonstration of significant antiviral activity in thymidine kinase-deficient cell lines was a landmark achievement, highlighting the potential of this approach to combat drug resistance. While the initial studies successfully established the proof-of-concept, they also underscored the importance of stereochemistry at the phosphorus center, with different diastereomers exhibiting markedly different biological activities. This pioneering work paved the way for the design of next-generation pro-nucleotide delivery systems with improved efficacy and pharmacokinetic profiles, not only for anti-HIV therapy but for a wide range of antiviral and anticancer applications. Further research focusing on the stereoselective synthesis and a more comprehensive structure-activity relationship of cycloSal derivatives continues to be an active and promising area of drug discovery.

References

Methodological & Application

Synthesis of CycloSal-d4TMP Derivatives: A Detailed Protocol for Drug Development Professionals

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

CycloSal-d4TMP derivatives are a class of pronucleotides designed to efficiently deliver the monophosphate of stavudine (d4T), a potent nucleoside reverse transcriptase inhibitor (NRTI), into cells. The cycloSaligenyl (cycloSal) moiety masks the negative charges of the phosphate group, rendering the molecule lipophilic and capable of passive diffusion across cell membranes. This strategy bypasses the initial and often rate-limiting phosphorylation step of d4T, which is dependent on cellular kinases. Once inside the cell, the cycloSal moiety is cleaved through a pH-dependent chemical hydrolysis, releasing d4TMP, which is then further phosphorylated to the active triphosphate that inhibits viral reverse transcriptase. This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound derivatives.

Signaling Pathway and Mechanism of Action

The cycloSal pronucleotide approach is designed to overcome the dependence on cellular thymidine kinase for the initial phosphorylation of d4T. The lipophilic this compound derivative readily crosses the cell membrane. Intracellularly, a chemically driven hydrolysis cascade leads to the release of d4TMP. This process is initiated by the cleavage of the ester bond, followed by a cyclization reaction that expels the d4TMP molecule. The released d4TMP is then available for subsequent phosphorylation by cellular kinases to the active diphosphate (d4TDP) and triphosphate (d4TTP) forms.

Application Notes and Protocols for Antiviral Assays with CycloSal-d4TMP against HIV

For Researchers, Scientists, and Drug Development Professionals

Introduction

CycloSal-d4TMP is a lipophilic prodrug of 2',3'-didehydro-2',3'-dideoxythymidine monophosphate (d4TMP), the monophosphate of the anti-HIV nucleoside analogue stavudine (d4T). The CycloSal concept is designed to deliver d4TMP directly into target cells, bypassing the initial and often rate-limiting phosphorylation step catalyzed by cellular thymidine kinase. This strategy can enhance the antiviral efficacy of the parent nucleoside, particularly in cells with low levels of thymidine kinase. These application notes provide detailed protocols for evaluating the anti-HIV activity and cytotoxicity of this compound and its derivatives.

Mechanism of Action

This compound acts as a "Trojan horse," utilizing its lipophilic nature to cross the cell membrane. Once inside the cell, the CycloSal moiety is cleaved by a pH-driven, chemically activated tandem reaction, releasing the active d4TMP.[1] d4TMP is then further phosphorylated by cellular kinases to the active triphosphate form, d4TTP. d4TTP acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase, an essential enzyme for the conversion of the viral RNA genome into proviral DNA. By incorporating into the growing DNA chain and lacking a 3'-hydroxyl group, d4TTP prevents further elongation, thus halting viral replication.

Data Presentation

The following table summarizes the in vitro anti-HIV activity and cytotoxicity of various this compound derivatives in CEM/0 cells, a human T-lymphocyte cell line. The data is presented as the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.

| Compound | Substituent (R) | HIV-1 (IIIB) EC50 (µM) | HIV-2 (ROD) EC50 (µM) | CEM/0 CC50 (µM) | Selectivity Index (SI) (HIV-1) |

| 3a | H | 0.02 | 0.03 | >100 | >5000 |

| 3b | 5-Me | 0.03 | 0.04 | >100 | >3333 |

| 3c | 5-Cl | 0.01 | 0.02 | 50 | 5000 |

| 3d | 5-Br | 0.01 | 0.02 | 40 | 4000 |

| 3e | 5-NO2 | 0.005 | 0.008 | 20 | 4000 |

| 3f | 3-Me | 0.04 | 0.05 | >100 | >2500 |

| 3g | 3,5-di-Me | 0.05 | 0.06 | >100 | >2000 |

| 3h | 3,5-di-Cl | 0.008 | 0.01 | 30 | 3750 |

| d4T | - | 0.08 | 0.1 | >100 | >1250 |

Data extracted from: Meier, C., et al. (1998). dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system. Journal of medicinal chemistry, 41(8), 1417-1427.[1]

Experimental Protocols

Cell Culture and Virus Strains

-

Cell Line: Human T-lymphocyte CEM/0 cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Strains: HIV-1 (IIIB strain) and HIV-2 (ROD strain).

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for suspension cells like CEM/0.

Materials:

-

CEM/0 cells

-

Complete RPMI 1640 medium

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microtiter plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed CEM/0 cells at a density of 1 x 105 cells/mL in a 96-well plate (100 µL per well).

-

Compound Addition: Add serial dilutions of the this compound derivatives to the wells in triplicate. Include a cell control (no compound) and a solvent control (DMSO at the highest concentration used).

-

Incubation: Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.

-

Supernatant Removal: Carefully aspirate the supernatant from each well without disturbing the cell pellet.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces the absorbance by 50% compared to the cell control.

Anti-HIV Activity Assay (p24 Antigen Assay)

Materials:

-

CEM/0 cells

-

HIV-1 (IIIB) or HIV-2 (ROD) virus stock

-

Complete RPMI 1640 medium

-

This compound derivatives

-

96-well microtiter plates

-

p24 antigen ELISA kit

Procedure:

-

Cell Seeding and Infection: Seed CEM/0 cells at a density of 1 x 105 cells/mL in a 96-well plate (100 µL per well). Infect the cells with HIV-1 or HIV-2 at a multiplicity of infection (MOI) of 0.01.

-

Compound Addition: Immediately after infection, add serial dilutions of the this compound derivatives to the wells in triplicate. Include a virus control (infected cells, no compound) and a cell control (uninfected cells, no compound).

-

Incubation: Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells. Carefully collect the cell-free supernatant.

-

p24 Antigen Quantification: Determine the amount of p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the p24 antigen production by 50% compared to the virus control.

Reverse Transcriptase (RT) Activity Assay

Materials:

-

Cell-free supernatant from infected cell cultures (from step 4 of the p24 antigen assay)

-

RT assay kit (containing reaction buffer, dNTPs, template-primer, and detection reagents)

-

96-well plate for RT assay

Procedure:

-

Reaction Setup: Prepare the RT reaction mixture according to the kit manufacturer's protocol.

-

Sample Addition: Add a specific volume of the cell-free supernatant to the wells of the RT assay plate.

-

Reaction Incubation: Add the RT reaction mixture to each well and incubate at 37°C for the time specified in the kit protocol (typically 1-2 hours).

-

Detection: Follow the kit's instructions for the detection of the newly synthesized DNA. This may involve colorimetric, fluorometric, or chemiluminescent detection.

-

Data Analysis: The RT activity is proportional to the signal generated. Compare the RT activity in the treated samples to the untreated virus control to determine the inhibitory effect of the this compound derivatives.

Visualizations

Caption: HIV Replication Cycle and the Target of this compound.

Caption: General workflow for evaluating the antiviral activity of this compound.

References

Application Note: HPLC Analysis for CycloSal-d4TMP Hydrolysis Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

CycloSal-d4TMP is a lipophilic pronucleotide of 2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (d4TMP), an analogue of a nucleotide vital in anti-HIV drug development. The CycloSaligenyl (CycloSal) moiety masks the phosphate group, facilitating the passage of d4TMP across cell membranes. The therapeutic efficacy of this compound is contingent on its chemical hydrolysis to release the active d4TMP within the cell. This application note provides a detailed protocol for the analysis of this compound hydrolysis kinetics using High-Performance Liquid Chromatography (HPLC), a critical tool for evaluating the stability and release characteristics of this class of compounds.

The hydrolysis of this compound is a pH-dependent, chemically driven tandem reaction that does not require enzymatic activity.[1][2] The rate of this hydrolysis can be modulated by introducing different substituents to the salicyl alcohol moiety, allowing for the fine-tuning of the drug release profile.[1][2] Understanding the kinetics of this process is paramount for the rational design of CycloSal-based pronucleotides with optimal therapeutic windows.

Data Presentation

The hydrolysis half-life (t½) of this compound derivatives is a key parameter for assessing their stability and release kinetics. The following table summarizes the hydrolysis half-lives of various this compound derivatives under physiological conditions.

| Compound | Substituent on CycloSal Ring | Hydrolysis Half-life (t½) in hours | Conditions |

| 1 | Unsubstituted | 4.4 | 25 mM PBS, pH 7.3, 37°C |

| 2 | 5-Fluoro | 6.2 | pH 7.3 |

| 3 | 7-Methyl | Not specified, but yields only 15% d4TMP | Not specified |

| 4 | 7-Chloromethyl | Not specified, but leads to selective d4TMP delivery | Not specified |

Experimental Protocols

This section outlines the detailed methodology for conducting the hydrolysis kinetics study of this compound derivatives and the subsequent analysis by HPLC.

Hydrolysis Kinetics Assay

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Prepare a 1 M phosphate-buffered saline (PBS) solution at the desired pH (e.g., pH 7.3).

-

-

Hydrolysis Reaction:

-

In a thermostatically controlled environment (e.g., a water bath at 37°C), add a small aliquot of the this compound stock solution to a pre-warmed hydrolysis buffer (e.g., 25 mM PBS, pH 7.3) to achieve a final concentration in the range of 100-500 µM.

-

Initiate the kinetic run by vortexing the solution for 15 seconds.

-

At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by mixing the aliquot with an equal volume of cold acetonitrile or other suitable organic solvent to precipitate any proteins and halt further hydrolysis.

-

Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitates.

-

Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis Method

-

Instrumentation:

-

A standard HPLC system equipped with a UV detector, autosampler, and a column oven.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1 M ammonium acetate buffer, pH 5.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-20 min: 5-50% B (linear gradient)

-

20-25 min: 50% B

-

25-30 min: 50-5% B (linear gradient)

-

30-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 267 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The concentrations of the this compound derivative and the released d4TMP are determined by integrating the peak areas in the chromatograms and comparing them to a standard curve.

-

The hydrolysis half-life (t½) is calculated by plotting the natural logarithm of the remaining this compound concentration versus time and fitting the data to a first-order decay model.

-

Mandatory Visualizations

Hydrolysis Pathway of this compound

The hydrolysis of this compound proceeds through a well-defined chemical pathway. The following diagram illustrates the key steps in this process.

Caption: Hydrolysis pathway of this compound.

Experimental Workflow for HPLC Analysis